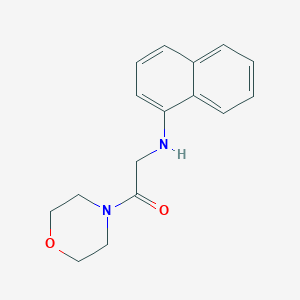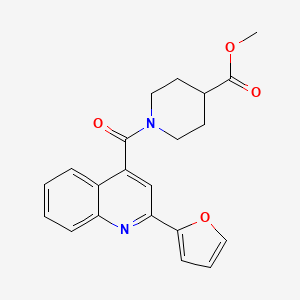
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate, also known as TAK-659, is a small molecule inhibitor that targets lymphocyte-specific protein tyrosine kinase (LCK) and interleukin-2-inducible T-cell kinase (ITK). It has been identified as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.
Mécanisme D'action
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate targets LCK and ITK, which are critical signaling molecules involved in the activation of T cells and B cells. By inhibiting these kinases, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate blocks the activation and proliferation of these cells, leading to a reduction in inflammation and immune response. Additionally, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to reduce inflammation and immune response in various animal models of autoimmune diseases. It also induces apoptosis in cancer cells and inhibits tumor growth. However, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to have some off-target effects, including inhibition of other kinases, which may lead to unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has several advantages for lab experiments, including its high potency and selectivity for LCK and ITK. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has some limitations, including its off-target effects, which may complicate data interpretation in some experiments.
Orientations Futures
There are several potential future directions for tert-butyl N-(1-pyrazin-2-ylethyl)carbamate research. One area of interest is the development of combination therapies with other immunomodulatory agents to improve efficacy and reduce toxicity. Additionally, there is a need for further studies to better understand the mechanism of action of tert-butyl N-(1-pyrazin-2-ylethyl)carbamate and its off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of tert-butyl N-(1-pyrazin-2-ylethyl)carbamate in humans for the treatment of autoimmune diseases and cancers.
Méthodes De Synthèse
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate can be synthesized through a multistep process involving the reaction of 2-bromoethyl pyrazine with tert-butyl carbamate, followed by a coupling reaction with 3-amino-1,2-propanediol. This process yields tert-butyl N-(1-pyrazin-2-ylethyl)carbamate as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. Additionally, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to have antitumor activity in various types of cancers, including lymphoma, leukemia, and solid tumors.
Propriétés
IUPAC Name |
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8(9-7-12-5-6-13-9)14-10(15)16-11(2,3)4/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZIAHZBTDHYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)





